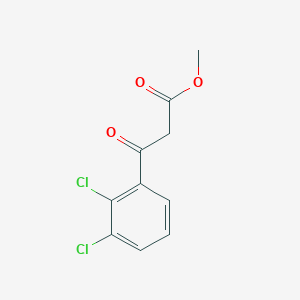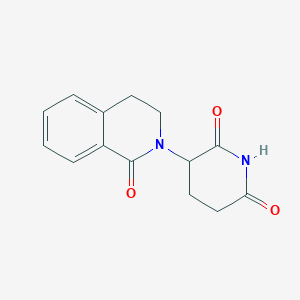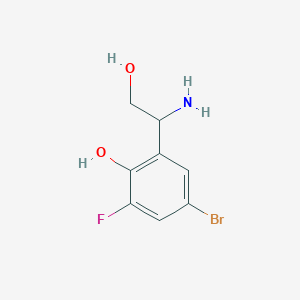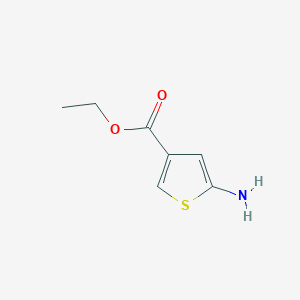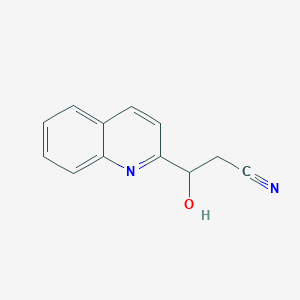
3-Hydroxy-3-(quinolin-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(quinolin-2-yl)propanenitrile is a heterocyclic compound that features a quinoline ring fused with a propanenitrile group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile typically involves the reaction of quinoline derivatives with nitrile-containing compounds. One common method involves the condensation of quinoline-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Hydroxy-3-(quinolin-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3-Oxo-3-(quinolin-2-yl)propanenitrile.
Reduction: 3-Hydroxy-3-(quinolin-2-yl)propanamine.
Substitution: Various halogenated or alkylated quinoline derivatives.
科学的研究の応用
3-Hydroxy-3-(quinolin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the nitrile group can form covalent bonds with nucleophilic sites on proteins, modulating their activity .
類似化合物との比較
Similar Compounds
Quinoline-2-carbaldehyde: A precursor in the synthesis of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile.
3-Hydroxy-3-(quinolin-6-yl)propanenitrile: A structural isomer with similar properties but different biological activities.
2-Hydroxyquinoline: Another quinoline derivative with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its combination of a hydroxyl group, a nitrile group, and a quinoline ring. This structural arrangement provides a versatile platform for chemical modifications and potential biological activities that are not observed in other similar compounds .
特性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
3-hydroxy-3-quinolin-2-ylpropanenitrile |
InChI |
InChI=1S/C12H10N2O/c13-8-7-12(15)11-6-5-9-3-1-2-4-10(9)14-11/h1-6,12,15H,7H2 |
InChIキー |
UGRXMRBCFSOBNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


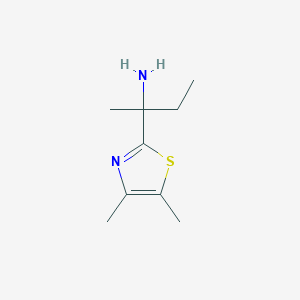

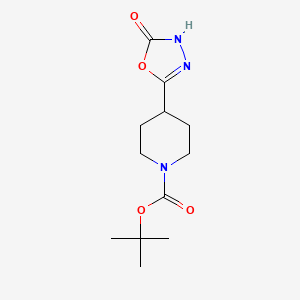
![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
![4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13551484.png)
![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)
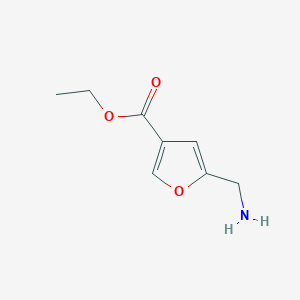
![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)

![2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}aceticacid](/img/structure/B13551505.png)
